molecular formula C16H13N B3181287 2-(2-Aminophenyl)naphthalene CAS No. 71221-26-6

2-(2-Aminophenyl)naphthalene

Cat. No. B3181287
CAS RN: 71221-26-6
M. Wt: 219.28 g/mol
InChI Key: LHFDZIZVQQOQPR-UHFFFAOYSA-N
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Description

“2-(2-Aminophenyl)naphthalene” is a chemical compound that contains a naphthalene unit . Naphthalene is an organic compound with the formula C10H8. It is the simplest polycyclic aromatic hydrocarbon, and is a white crystalline solid with a characteristic odor .


Synthesis Analysis

The synthesis of compounds similar to “2-(2-Aminophenyl)naphthalene” has been reported in the literature. For instance, aromatic polyimides containing a naphthalene unit were synthesized from 1,4-bis(4-amino­phenyl)-2,3-diphenylnaphthalene and various aromatic tetracarboxylic dianhydrides .

Future Directions

The future directions for research on “2-(2-Aminophenyl)naphthalene” and related compounds could involve further exploration of their potential biological activities, as suggested by studies on 2-aminothiazole-based compounds .

Mechanism of Action

Target of Action

The primary target of the 2-(2-Aminophenyl)naphthalene molecule is the amino NH2 group and a carbon atom of an adjacent aromatic ring . The molecule has been observed to undergo an excited-state intramolecular proton transfer (ESIPT) from the amino NH2 group to the carbon atom .

Mode of Action

Upon excitation to the Franck–Condon point, the system relaxes to the S1 minimum quickly . There exist four decay pathways, two of which are ESIPT ones and two decay channels with C atom pyramidalization . In the ESIPT decay pathways, the system encounters the S1S0-PT-1 or S1S0-PT-2 conical intersection, which funnels the system rapidly to the S0 state . In the other two pathways, the system de-excites from the S1 to the S0 state via the S1S0–1 or S1S0–2 conical intersection .

Biochemical Pathways

The ESIPT mechanisms of 2-(2-Aminophenyl)naphthalene are still unclear . The decay pathways of this molecule in vacuum were investigated by combining static electronic structure calculations and nonadiabatic dynamics simulations . The calculations indicated the existence of two stable structures (S0–1 and S0–2) in the S0 and S1 states .

Pharmacokinetics

The lifetime of the s1 state of s0–1 (s0–2) is estimated to be 358 (400) fs . This suggests that the compound may have a short half-life in the body, potentially affecting its bioavailability.

Result of Action

The result of the action of 2-(2-Aminophenyl)naphthalene is the rapid transfer of a proton from the amino NH2 group to a carbon atom of an adjacent aromatic ring . This process, known as excited-state intramolecular proton transfer (ESIPT), results in the formation of a new compound .

Action Environment

The action of 2-(2-Aminophenyl)naphthalene is influenced by the environment in which it is present. For instance, the decay pathways of this molecule in vacuum were found to be different from those in other environments . Furthermore, the different ground-state configurations of this system have little effect on the reaction mechanism in vacuum .

properties

IUPAC Name

2-naphthalen-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFDZIZVQQOQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminophenyl)naphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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